

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Cat. No.:	B1372268

[Get Quote](#)

An In-depth Technical Guide to **1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on **1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid**. It delves into the compound's core properties, synthesis, applications, and handling protocols, providing the necessary insights for its effective utilization in a laboratory and development setting.

Compound Identification and Structural Elucidation

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, a key heterocyclic building block, is a derivative of pipecolinic acid. The presence of a methyl group at the C2 position introduces a chiral center, and the tert-butoxycarbonyl (Boc) group provides a crucial protecting element for the amine, rendering it an invaluable intermediate in multi-step organic synthesis.

- IUPAC Name: 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid[1]
- Common Synonyms: 1-Boc-2-methylpipecolinic acid, N-Boc-2-methyl-2-piperidinecarboxylic acid[1][2]

- CAS Number: 746658-74-2[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₂H₂₁NO₄[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 243.30 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

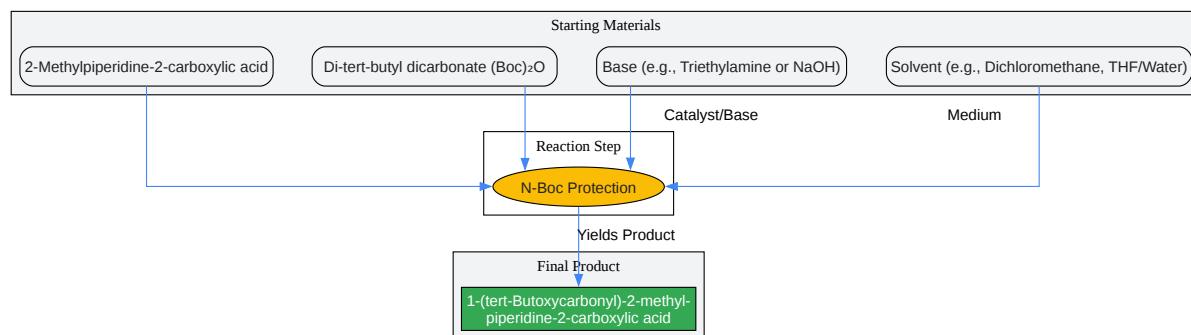
Molecular Structure

The structure features a piperidine ring with a carboxylic acid and a methyl group at the quaternary C2 position. The ring nitrogen is protected by a Boc group.

- SMILES:CC1(CCCCN1C(=O)OC(C)(C)C(=O)O[\[1\]](#)[\[5\]](#)
- InChI:InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3, (H,14,15)[\[1\]](#)

Physicochemical and Computed Properties

Understanding the physicochemical properties of this compound is essential for designing reaction conditions, purification strategies, and formulation studies. The data presented below is aggregated from computational models and available supplier information.


Property	Value	Source
Boiling Point	354.3°C at 760 mmHg	[6]
XLogP3	1.8 - 2.25	[1] [3]
Topological Polar Surface Area (TPSA)	66.8 Å ²	[1] [7]
Hydrogen Bond Donor Count	1	[1] [3]
Hydrogen Bond Acceptor Count	4	[1] [7]
Rotatable Bond Count	3	[7]
Purity (Commercial)	≥97%	[2]

Synthesis and Reaction Chemistry

The synthesis of **1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid** is most commonly achieved through the N-protection of the corresponding amino acid, 2-methylpiperidine-2-carboxylic acid. The Boc group is introduced using Di-tert-butyl dicarbonate (Boc_2O) under basic conditions. This is a standard and highly efficient protection strategy in peptide synthesis and medicinal chemistry.

Representative Synthetic Workflow

The causality behind this experimental choice lies in the need to mask the nucleophilicity of the secondary amine on the piperidine ring. This prevention of side reactions allows for selective chemical transformations involving the carboxylic acid group, such as amide bond formation or esterification.

[Click to download full resolution via product page](#)

Caption: General workflow for N-Boc protection synthesis.

Deprotection

The trustworthiness of using a Boc protecting group stems from its stability under a wide range of reaction conditions (e.g., saponification, hydrogenation) while being readily removable under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) efficiently cleaves the Boc group, liberating the free amine for subsequent reactions.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate. Its value lies in its bifunctional nature: a protected amine and a reactive carboxylic acid on a constrained heterocyclic scaffold.

- **Scaffold for Complex Molecules:** The piperidine ring is a prevalent motif in many CNS and cardiovascular drugs. This building block provides a ready-made scaffold that can be elaborated upon.[6][8]
- **Pharmaceutical Intermediates:** It is a key intermediate in the synthesis of complex APIs where precise control of reactivity is paramount.[6] The Boc group ensures that the nitrogen atom does not interfere with subsequent coupling reactions involving the carboxylic acid.
- **Medicinal Chemistry Research:** In medicinal chemistry, it is used to design enzyme inhibitors and receptor modulators.[8] The rigid structure of the piperidine ring can help in positioning functional groups in a specific orientation for optimal interaction with a biological target.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical. The compound is classified with specific hazards that require appropriate control measures.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound presents the following hazards:

- H315: Causes skin irritation[1][7]

- H319: Causes serious eye irritation[1][7]
- H335: May cause respiratory irritation[1][7]

Recommended Protocols

- Handling: Always handle in a well-ventilated area or under a chemical fume hood.[9][10] Avoid generating dust.[10][11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][11] Recommended storage is at room temperature.[2][3][6]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may lead to vigorous reactions.[10][11]

The self-validating nature of these protocols is clear: proper PPE prevents skin and eye contact, mitigating irritation risks, while proper ventilation prevents inhalation, addressing respiratory hazards.

First Aid Measures

- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10]
- Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[10]
- Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid (C12H21NO4) [pubchemlite.lcsb.uni.lu]
- 6. 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid [myskinrecipes.com]
- 7. 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 581831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-[(Tert-Butoxy)Carbonyl]-3-Methylpiperidine-4-Carboxylic Acid [myskinrecipes.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. fishersci.ca [fishersci.ca]
- To cite this document: BenchChem. [1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372268#1-tert-butoxycarbonyl-2-methylpiperidine-2-carboxylic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com